1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOCGKKTPPPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)S(=O)(=O)F)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride can be synthesized through a multi-step process involving the sulfonylation of tetrahydroquinoline. The general synthetic route includes:
Sulfonylation Reaction:
Fluorination Reaction: The conversion of the sulfonyl chloride intermediate to the sulfonyl fluoride using a fluorinating agent like potassium fluoride or cesium fluoride under anhydrous conditions.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale sulfonylation and fluorination reactions, optimized for high yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification Steps: Such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution Products: Sulfonamide or sulfonate esters.
Oxidation Products: Quinoline derivatives.
Reduction Products: Various tetrahydroquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride has several scientific research applications, including:
Chemistry:
Catalysis: Used as a catalyst or catalyst precursor in organic synthesis.
Ligand Design: Employed in the design of ligands for metal complexes.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-sulfonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group and Reactivity
- 1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride: The sulfonyl fluoride (-SO₂F) group is less hydrolytically labile than sulfonyl chlorides (-SO₂Cl) but more reactive than sulfonamides (-SO₂NH-). Its stability in aqueous environments makes it suitable for in vivo applications .
- N-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (): The sulfonamide group (-SO₂NH-) reduces electrophilicity, favoring hydrogen-bond interactions.
- 2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (): The sulfonyl chloride (-SO₂Cl) is highly reactive but prone to hydrolysis. The trifluoroacetyl group (-COCF₃) introduces strong electron-withdrawing effects, amplifying the electrophilicity of the sulfonyl chloride .
Core Structure and Pharmacokinetics
- Tetrahydroquinoline vs. Tetrahydroisoquinoline: Tetrahydroquinoline (target compound) has a nitrogen atom at the 1-position of the fused benzene ring, while tetrahydroisoquinoline (–3) positions the nitrogen at the 2-position. This difference alters electronic distribution, solubility, and binding affinity in biological systems. Tetrahydroquinoline derivatives often exhibit enhanced metabolic stability compared to isoquinoline analogs due to reduced ring strain .
Substituent Effects
- Electron-Withdrawing Groups: The trifluoroacetyl group in increases electrophilicity, whereas the methyl group in 6-methyl-1,2,3,4-tetrahydroquinoline (–5) enhances lipophilicity without affecting reactivity .
- Aromatic vs.
Data Table: Structural and Functional Comparison
Biological Activity
1,2,3,4-Tetrahydroquinoline-7-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
This compound features a tetrahydroquinoline core with a sulfonyl fluoride functional group. The synthesis typically involves:
- Sulfonylation Reaction : Introduction of the sulfonyl group to the tetrahydroquinoline.
- Fluorination Reaction : Conversion of sulfonyl chloride to sulfonyl fluoride using fluorinating agents like potassium fluoride under anhydrous conditions.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition. This mechanism affects various biochemical pathways depending on the specific enzyme targeted.
- Receptor Modulation : The compound may also modulate receptor activities, contributing to its pharmacological effects .
Biological Activities
- Anticancer Properties : Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer activities. For instance, studies have shown that certain analogs can inhibit tumor cell growth effectively .
- Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties against various pathogens, making it a candidate for drug development in infectious diseases.
- Enzyme Inhibition Studies : Specific studies have demonstrated the inhibitory effects on enzymes like PNMT (phenylethanolamine N-methyltransferase), with varying potencies compared to other compounds in its class .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study compared the binding affinities of various sulfonyl derivatives and found that this compound showed promising selectivity for certain targets while maintaining lower toxicity profiles in preliminary assays .
- Another investigation highlighted its potential as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases due to its ability to modulate neurotransmitter systems .
Applications in Drug Development
The compound's unique structural features make it a valuable scaffold in drug discovery:
- Pharmacophore Development : Its mechanism of action suggests potential applications in designing drugs targeting specific enzymes or receptors involved in disease pathways.
- Material Science Applications : Beyond biological applications, it is also being explored for use in advanced material synthesis due to its chemical properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,2,3,4-tetrahydroquinoline-7-sulfonyl fluoride, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via cyclization of fluorinated propargyl amines or sulfonation of tetrahydroquinoline precursors. For example, Yanai et al. (2007) describe a two-step process: (1) cyclization of trifluoromethylated propargyl amines using gold catalysis to form the tetrahydroquinoline core, followed by (2) sulfonation with sulfur trioxide or fluorosulfonic acid derivatives . Key intermediates (e.g., 7-fluoro-tetrahydroquinoline) are characterized using / NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm regioselectivity and functional group integrity .
Q. How can researchers optimize the stability of this compound in aqueous environments for biological assays?
- Methodological Answer : Stability is assessed via accelerated degradation studies under varying pH (2–12) and temperature (25–60°C). LC-MS monitors hydrolysis of the sulfonyl fluoride group to sulfonic acid. Buffered solutions (e.g., phosphate-buffered saline at pH 7.4) with stabilizers like DTT (dithiothreitol) or EDTA are recommended to minimize metal-catalyzed degradation .
Q. What analytical techniques are critical for purity assessment of this compound?
- Methodological Answer : Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Complementary techniques include elemental analysis (C, H, N, S) and NMR to quantify residual fluorinated impurities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the sulfonyl fluoride’s electrophilicity. Fukui indices identify reactive sites, while transition-state analysis predicts regioselectivity in reactions with amines or thiols. Validation involves comparing computed activation energies with experimental kinetic data .
Q. What strategies resolve contradictory data on the compound’s catalytic activity in enzyme inhibition studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer ionic strength, enzyme isoforms). Systematic studies using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding thermodynamics. Control experiments with mutated enzymes (e.g., cysteine-to-serine mutants) confirm covalent binding via the sulfonyl fluoride group .
Q. How can regioselective functionalization of the tetrahydroquinoline core be achieved without degrading the sulfonyl fluoride group?
- Methodological Answer : Mild conditions (e.g., Pd-catalyzed Suzuki coupling at C-5) are employed, with protecting groups (e.g., tert-butoxycarbonyl for amines) to shield reactive sites. Reaction progress is monitored via NMR to detect unintended sulfonyl fluoride hydrolysis .
Q. What experimental designs minimize side reactions during large-scale synthesis?
- Methodological Answer : Design of Experiments (DoE) optimizes parameters like temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. Continuous-flow reactors enhance heat/mass transfer, reducing side products (e.g., over-sulfonated derivatives). In-line FT-IR tracks intermediate formation in real time .
Data Contradiction Analysis
Q. How to address discrepancies in reported NMR chemical shifts for this compound across studies?
- Methodological Answer : Calibrate NMR spectrometers using internal standards (e.g., CFCl) and confirm solvent effects (DMSO vs. CDCl). Collaborative inter-laboratory studies harmonize data, with metadata on probe temperature and magnetic field strength .
Q. Why do kinetic studies show variability in sulfonyl fluoride hydrolysis rates?
- Methodological Answer : Variability arises from trace nucleophiles (e.g., chloride ions) in buffers. Use ultra-pure water (18.2 MΩ·cm) and pre-treat glassware with silanizing agents. Pseudo-first-order kinetics under controlled ionic strength (e.g., 0.1 M NaCl) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
